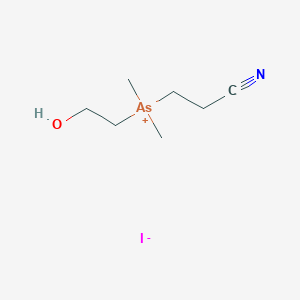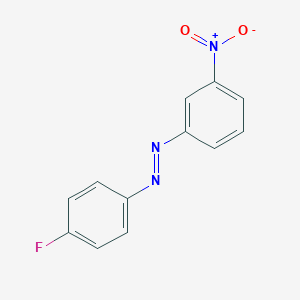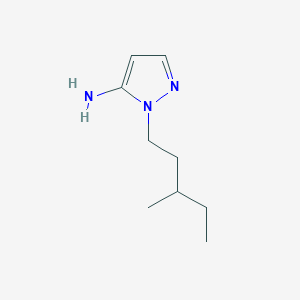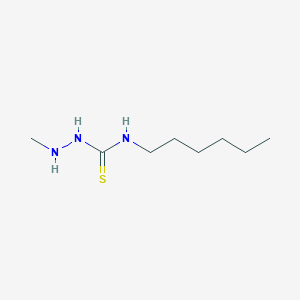
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide is an organoarsenic compound with the molecular formula C6H13AsINO. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of both cyano and hydroxyethyl groups attached to the dimethylarsanium core, making it a versatile compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide typically involves the reaction of dimethylarsine with 2-chloroethyl cyanide and 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the dimethylarsine attacks the electrophilic carbon atoms of the chloro compounds, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The cyano and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds.
Wissenschaftliche Forschungsanwendungen
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial for its potential biological and medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2-C
Eigenschaften
CAS-Nummer |
87993-26-8 |
|---|---|
Molekularformel |
C7H15AsINO |
Molekulargewicht |
331.03 g/mol |
IUPAC-Name |
2-cyanoethyl-(2-hydroxyethyl)-dimethylarsanium;iodide |
InChI |
InChI=1S/C7H15AsNO.HI/c1-8(2,5-7-10)4-3-6-9;/h10H,3-5,7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KZLRRYNCLNNQOF-UHFFFAOYSA-M |
Kanonische SMILES |
C[As+](C)(CCC#N)CCO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)



![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)


![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)

![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

